molecular formula C7H15F B1584036 1-Fluoroheptane CAS No. 661-11-0

1-Fluoroheptane

Cat. No.: B1584036
CAS No.: 661-11-0
M. Wt: 118.19 g/mol
InChI Key: BITLXSQYFZTQGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoroheptane can be synthesized through several methods. One common approach involves the reaction of 1-heptene with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of the fluorine atom to the heptane chain .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the hazardous nature of hydrogen fluoride and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoroheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the fluorine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Scientific Research Applications

1-Fluoroheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoroheptane involves its interaction with various molecular targets. The fluorine atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. This property is exploited in various chemical reactions where this compound acts as a reactant or intermediate .

Comparison with Similar Compounds

  • 1-Fluoropentane
  • 1-Fluorooctane
  • 1-Fluorododecane

Comparison: 1-Fluoroheptane is unique due to its specific chain length and the presence of a single fluorine atom. Compared to shorter-chain fluorinated alkanes like 1-Fluoropentane, this compound exhibits different physical and chemical properties, such as boiling point and reactivity. Longer-chain compounds like 1-Fluorododecane have higher molecular weights and different applications .

Properties

IUPAC Name

1-fluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F/c1-2-3-4-5-6-7-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITLXSQYFZTQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060964
Record name Heptane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-11-0
Record name 1-Fluoroheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-fluoro-
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Record name Heptane, 1-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoroheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorine substitution in 1-fluoroheptane affect its interaction with water compared to non-fluorinated alkanes?

A1: Research using FT-IR/NIR spectroscopy suggests that the fluorine atom in this compound influences the hydrogen bonding between the alkane chain and water molecules. [] While the exact nature of this influence requires further investigation, this finding highlights the role of fluorine substitution in altering the physicochemical properties of alkanes and their interactions with solvents like water.

Q2: What computational chemistry methods have been employed to study this compound and what are the key findings?

A2: Researchers have utilized coupled cluster calculations, specifically the PNO++ and combined PNO++ methods, to investigate the accuracy and efficiency of predicting linear response properties of this compound. [] These methods, focusing on local electron correlation effects, demonstrate promising results for larger molecular systems like fluoroalkane chains, including this compound. The study found that these methods provide accurate predictions of response properties with reduced computational cost compared to traditional coupled cluster approaches.

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